molecular formula C18H19F3N2O2S B5515798 4-tert-butyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide

4-tert-butyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide

Cat. No.: B5515798
M. Wt: 384.4 g/mol
InChI Key: OOMHMDVYKXXYSY-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a trifluoromethylphenyl group, and a benzenesulfonamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-tert-butyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine, followed by the introduction of the trifluoromethylphenyl group through a condensation reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-tert-butyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Compared to other similar compounds, 4-tert-butyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

    N-butylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    4-tert-butylbenzenesulfonamide: Does not have the trifluoromethylphenyl group, affecting its biological activity.

    Trifluoromethylbenzenesulfonamide: Contains the trifluoromethyl group but lacks the tert-butyl group, leading to variations in its reactivity and uses.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S/c1-17(2,3)14-7-9-16(10-8-14)26(24,25)23-22-12-13-5-4-6-15(11-13)18(19,20)21/h4-12,23H,1-3H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMHMDVYKXXYSY-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.